molecular formula C21H27N3O2 B2580788 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2310225-23-9

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2580788
CAS No.: 2310225-23-9
M. Wt: 353.466
InChI Key: WBUCQCYZFGEREX-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a piperidine ring, a pyridazinone core, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and ketones.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using 4-methylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Pyridazinone Core: The pyridazinone core is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate

Uniqueness

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing stability, while the piperidine and pyridazinone moieties contribute to its versatility in various applications.

Properties

IUPAC Name

6-tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-5-7-16(8-6-15)20(26)23-13-11-17(12-14-23)24-19(25)10-9-18(22-24)21(2,3)4/h5-10,17H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUCQCYZFGEREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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